molecular formula C10H9FN4O2 B8420297 (5-fluoro-2-nitrophenyl)-(1-methyl-1H-pyrazol-4-yl)amine

(5-fluoro-2-nitrophenyl)-(1-methyl-1H-pyrazol-4-yl)amine

Cat. No. B8420297
M. Wt: 236.20 g/mol
InChI Key: FOECFPDXAXADIN-UHFFFAOYSA-N
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Patent
US08653089B2

Procedure details

A mixture of (5-fluoro-2-nitrophenyl)-(1-methyl-1H-pyrazol-4-yl)amine (102 mg, 0.43 mmol) and 10% palladium on carbon (25 mg) in EtOAc (10 mL) was stirred under an atmosphere of hydrogen at atmospheric pressure and 20° C. for 6 h. A separate mixture of (5-fluoro-2-nitrophenyl)-(1-methyl-1H-pyrazol-4-yl)amine (0.19 g, 0.80 mmol) and 10% palladium on carbon (50 mg) in EtOAc (10 mL) was stirred under an atmosphere of hydrogen at atmospheric pressure and 20° C. for 5 h. The catalyst was removed by filtration and the filtrates combined and concentrated in vacuo. The resulting residue was purified by chromatography (SiO2, 0-8% (2M ammonia in methanol) in DCM) to give the title compound as a brown oil (0.188 g, 74%). LCMS (Method C): RT 1.61 min [M+H]+ 207.1
Quantity
102 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([NH:8][C:9]2[CH:10]=[N:11][N:12]([CH3:14])[CH:13]=2)[CH:7]=1>[Pd].CCOC(C)=O>[F:1][C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:10]=[N:11][N:12]([CH3:14])[CH:13]=2)[C:5]([NH2:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
102 mg
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC=1C=NN(C1)C)[N+](=O)[O-]
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)NC=1C=NN(C1)C)[N+](=O)[O-]
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen at atmospheric pressure and 20° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred under an atmosphere of hydrogen at atmospheric pressure and 20° C. for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by chromatography (SiO2, 0-8% (2M ammonia in methanol) in DCM)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC=1C=C(C(=CC1)N)NC=1C=NN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.188 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 212%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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